molecular formula C19H25ClN2O5S2 B4190646 3-[(4-chlorophenyl)sulfonyl-methylamino]-4-methoxy-N-(3-methylbutyl)benzenesulfonamide

3-[(4-chlorophenyl)sulfonyl-methylamino]-4-methoxy-N-(3-methylbutyl)benzenesulfonamide

Cat. No.: B4190646
M. Wt: 461.0 g/mol
InChI Key: SFHREMYKQJSHNE-UHFFFAOYSA-N
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Description

3-[(4-chlorophenyl)sulfonylamino]-4-methoxy-N-(3-methylbutyl)benzenesulfonamide is a complex organic compound that belongs to the sulfonamide class. Sulfonamides are known for their wide range of biological activities, including antibacterial, antiviral, and anti-inflammatory properties . This particular compound is characterized by its unique structure, which includes a chlorophenyl group, a sulfonyl group, and a methoxy group, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-chlorophenyl)sulfonylamino]-4-methoxy-N-(3-methylbutyl)benzenesulfonamide typically involves multiple steps:

    Formation of the Chlorophenyl Sulfonyl Intermediate: This step involves the reaction of 4-chlorobenzenesulfonyl chloride with a suitable amine under basic conditions to form the chlorophenyl sulfonyl intermediate.

    Methoxy Group Introduction: The intermediate is then reacted with a methoxy-containing reagent to introduce the methoxy group.

    Final Coupling: The final step involves coupling the intermediate with 3-methylbutylamine under controlled conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.

    Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like nitric acid for nitration or bromine for halogenation are employed under controlled conditions.

Major Products Formed

    Oxidation: Formation of aldehydes or acids.

    Reduction: Formation of sulfides or thiols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

3-[(4-chlorophenyl)sulfonylamino]-4-methoxy-N-(3-methylbutyl)benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential antibacterial and antiviral properties.

    Medicine: Investigated for its potential use in developing new therapeutic agents.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The sulfonyl group can interact with enzymes or receptors, inhibiting their activity. The chlorophenyl group may enhance the compound’s binding affinity to its target, while the methoxy group can influence its solubility and bioavailability. These interactions can lead to various biological effects, such as antibacterial or antiviral activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(4-chlorophenyl)sulfonylamino]-4-methoxy-N-(3-methylbutyl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various research applications.

Properties

IUPAC Name

3-[(4-chlorophenyl)sulfonyl-methylamino]-4-methoxy-N-(3-methylbutyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25ClN2O5S2/c1-14(2)11-12-21-28(23,24)17-9-10-19(27-4)18(13-17)22(3)29(25,26)16-7-5-15(20)6-8-16/h5-10,13-14,21H,11-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFHREMYKQJSHNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNS(=O)(=O)C1=CC(=C(C=C1)OC)N(C)S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25ClN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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